molecular formula C20H20N2O6S B11413177 methyl 4-{[(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate

methyl 4-{[(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate

Cat. No.: B11413177
M. Wt: 416.4 g/mol
InChI Key: NNFPEAIHCNIRIE-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of benzothiazepines. This compound is characterized by its unique structure, which includes a benzothiazepine ring fused with a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazepine ring. This can be achieved through the reaction of 2-aminobenzenethiol with an appropriate diketone under acidic conditions.

    Introduction of the Acetyl Group: The benzothiazepine intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Formation of the Benzoate Ester: The final step involves the esterification of the acetylated benzothiazepine with methyl 4-aminobenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-{[(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazepine Derivatives: Compounds with similar benzothiazepine structures but different substituents.

    Benzoate Esters: Compounds with similar ester functionalities but different aromatic rings.

Uniqueness

Methyl 4-{[(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate is unique due to its specific combination of benzothiazepine and benzoate ester functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N2O6S

Molecular Weight

416.4 g/mol

IUPAC Name

methyl 4-[[2-(2-methyl-1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetyl]amino]benzoate

InChI

InChI=1S/C20H20N2O6S/c1-13-11-19(24)22(16-5-3-4-6-17(16)29(13,26)27)12-18(23)21-15-9-7-14(8-10-15)20(25)28-2/h3-10,13H,11-12H2,1-2H3,(H,21,23)

InChI Key

NNFPEAIHCNIRIE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2S1(=O)=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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